molecular formula C14H20N4O2 B14438002 Theophylline, 8-(cyclohexylmethyl)- CAS No. 74039-70-6

Theophylline, 8-(cyclohexylmethyl)-

Cat. No.: B14438002
CAS No.: 74039-70-6
M. Wt: 276.33 g/mol
InChI Key: ZCUVAPMRCRWXEP-UHFFFAOYSA-N
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Description

Theophylline, 8-(cyclohexylmethyl)- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the cyclohexylmethyl group to theophylline may alter its pharmacokinetic and pharmacodynamic properties, potentially offering unique therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-(cyclohexylmethyl)- typically involves the alkylation of theophylline with cyclohexylmethyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of Theophylline, 8-(cyclohexylmethyl)- can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-(cyclohexylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

Theophylline, 8-(cyclohexylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of alkylation on theophylline’s chemical properties.

    Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its potential as a bronchodilator with improved pharmacokinetic properties compared to theophylline.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Theophylline, 8-(cyclohexylmethyl)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with respiratory diseases. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A methylxanthine used to treat respiratory diseases.

    Caffeine: Another methylxanthine with stimulant effects on the central nervous system.

    Theobromine: A methylxanthine found in chocolate with mild stimulant effects.

Uniqueness

The addition of the cyclohexylmethyl group to theophylline distinguishes Theophylline, 8-(cyclohexylmethyl)- from other methylxanthines. This modification may enhance its pharmacokinetic properties, such as increased bioavailability and prolonged half-life, potentially making it a more effective therapeutic agent for respiratory diseases.

Properties

CAS No.

74039-70-6

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

8-(cyclohexylmethyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H20N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,15,16)

InChI Key

ZCUVAPMRCRWXEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3CCCCC3

Origin of Product

United States

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